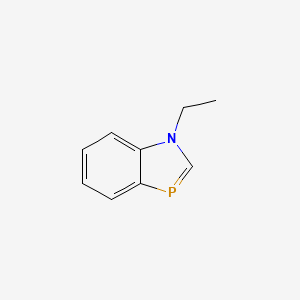
1H-1,3-Benzazaphosphole, 1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-Benzazaphosphole, 1-ethyl- is a heterocyclic compound containing both phosphorus and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-Benzazaphosphole, 1-ethyl- typically involves the cyclization of 2-aminophenyl (phenyl)phosphine with suitable precursors. One common method includes the use of 2-aminophenyl (phenyl)phosphine as a key intermediate, which is then subjected to cyclization reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the stability of the phosphorus-nitrogen bond .
Industrial Production Methods: Industrial production methods for 1H-1,3-Benzazaphosphole, 1-ethyl- are still under development due to the compound’s sensitivity to air and moisture. advancements in synthetic methodologies have led to more stable intermediates, such as 2-aminophenyl (phenyl)phosphine, which can be handled more easily in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-1,3-Benzazaphosphole, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphorus or nitrogen atoms act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphospholes .
Scientific Research Applications
1H-1,3-Benzazaphosphole, 1-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,3-Benzazaphosphole, 1-ethyl- involves its ability to form stable complexes with metal ions and other molecules. The phosphorus and nitrogen atoms within the ring structure act as coordination sites, allowing the compound to interact with various molecular targets. This interaction can lead to changes in the electronic structure of the target molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
1H-1,3-Benzazaphosphole: The parent compound without the ethyl group.
1H-1,3-Benzazarsaphole: A similar compound where the phosphorus atom is replaced with arsenic.
1H-1,3-Benzazaphosphole, 1-methyl-: A methyl-substituted derivative.
Uniqueness: 1H-1,3-Benzazaphosphole, 1-ethyl- is unique due to its specific substitution pattern, which can influence its reactivity and stability. The presence of the ethyl group can enhance the compound’s solubility and its ability to interact with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
223520-85-2 |
|---|---|
Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1-ethyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C9H10NP/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
QAENAOGFWZZXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=PC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















